(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide
Overview
Description
(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide is a chiral compound with a hydroxyl group attached to a phenyl ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(4-Hydroxyphenyl)ethanol.
Acetylation: The hydroxyl group of (S)-1-(4-Hydroxyphenyl)ethanol is acetylated using acetic anhydride in the presence of a base such as pyridine to form (S)-1-(4-Hydroxyphenyl)ethyl acetate.
Amidation: The acetate is then converted to the acetamide by reacting with ammonia or an amine under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the acetamide group.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of (S)-1-(4-Hydroxyphenyl)ethanone.
Reduction: Formation of (S)-1-(4-Hydroxyphenyl)ethylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Lacks the chiral center and has different biological properties.
N-(1-(4-Methoxyphenyl)ethyl)acetamide: Contains a methoxy group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
(S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide is unique due to its chiral nature and the presence of both hydroxyl and acetamide functional groups. This combination allows for specific interactions in biological systems and makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[(1S)-1-(4-hydroxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11-8(2)12)9-3-5-10(13)6-4-9/h3-7,13H,1-2H3,(H,11,12)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADALJFRTRQZKI-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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